molecular formula C11H13N5O2 B2604658 N-(2-methoxy-5-methylphenyl)-N'-4H-1,2,4-triazol-4-ylurea CAS No. 708236-68-4

N-(2-methoxy-5-methylphenyl)-N'-4H-1,2,4-triazol-4-ylurea

Cat. No. B2604658
CAS RN: 708236-68-4
M. Wt: 247.258
InChI Key: WMVVWYCMGLIOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-methoxy-5-methylphenyl)-N’-4H-1,2,4-triazol-4-ylurea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-), a triazole ring (a five-membered ring containing three nitrogen atoms), and a methoxy group attached to a methylated phenyl ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the urea group, and the attachment of the methoxy-methylphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. The presence of the triazole ring, a urea group, and a methoxy-methylphenyl group would contribute to its three-dimensional structure and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The urea group could participate in hydrogen bonding, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the methoxy group on the phenyl ring could influence the ring’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar urea group and the potentially aromatic triazole and phenyl rings could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazole derivatives, including compounds related to N-(2-methoxy-5-methylphenyl)-N'-4H-1,2,4-triazol-4-ylurea, have been synthesized and evaluated for their antimicrobial activities. These derivatives were found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

The compound "3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole" demonstrated excellent corrosion inhibition performance on mild steel in a hydrochloric acid medium. This suggests that derivatives of the target compound could be used as corrosion inhibitors, contributing to the protection of metals against corrosion (Bentiss et al., 2009).

Cancer Research

Triazole derivatives have been studied for their potential as anticancer agents, with research focusing on their mechanism of action and stability. These compounds, by virtue of their molecular structure, have been investigated for their ability to inhibit certain cancer cell lines, showcasing their relevance in the search for new cancer treatments (Karayel, 2021).

Enzyme Inhibition

A study on novel heterocyclic compounds derived from triazole-related structures investigated their inhibitory effects on enzymes such as lipase and α-glucosidase. These compounds showed promising activity, suggesting potential applications in managing diseases related to these enzymes (Bekircan et al., 2015).

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1,2,4-triazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-3-4-10(18-2)9(5-8)14-11(17)15-16-6-12-13-7-16/h3-7H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVVWYCMGLIOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-N'-4H-1,2,4-triazol-4-ylurea

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